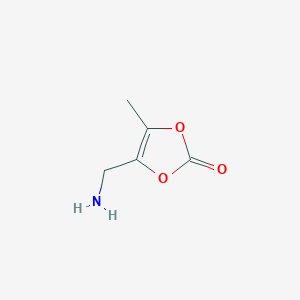
4-(Aminomethyl)-5-methyl-1,3-dioxol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one is an organic compound that belongs to the class of dioxolones It is characterized by a dioxolone ring with an aminomethyl group and a methyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2H-1,3-dioxol-2-one with formaldehyde and ammonia, leading to the formation of the aminomethyl derivative. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can help achieve consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a wide range of substituted dioxolones.
Scientific Research Applications
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The dioxolone ring structure may also play a role in stabilizing the compound and facilitating its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one: The compound itself.
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-thione: A sulfur analog with similar properties.
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-amine: An amine derivative with different reactivity.
Uniqueness
4-(aminomethyl)-5-methyl-2H-1,3-dioxol-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C5H7NO3 |
|---|---|
Molecular Weight |
129.11 g/mol |
IUPAC Name |
4-(aminomethyl)-5-methyl-1,3-dioxol-2-one |
InChI |
InChI=1S/C5H7NO3/c1-3-4(2-6)9-5(7)8-3/h2,6H2,1H3 |
InChI Key |
WIEGQXSJSQWJCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=O)O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















